molecular formula C10H16N4O B1321701 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine CAS No. 756423-54-8

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine

Cat. No.: B1321701
CAS No.: 756423-54-8
M. Wt: 208.26 g/mol
InChI Key: BFTNCHQTLUQFEX-UHFFFAOYSA-N
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Description

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine is a heterocyclic compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound features a pyridazine ring substituted with an amino group and a dimethylmorpholinyl group, making it a versatile molecule in various research fields.

Scientific Research Applications

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine is not provided in the search results. It’s often used in proteomics research , but the specific biological targets or pathways it interacts with are not mentioned.

Future Directions

The future directions for the research and application of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine are not provided in the search results. Given its use in proteomics research , it may have potential applications in drug discovery, biochemistry, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTNCHQTLUQFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605085
Record name 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756423-54-8
Record name 6-(2,6-Dimethylmorpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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